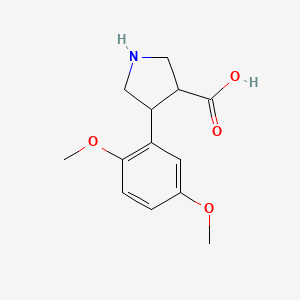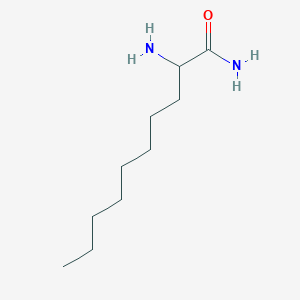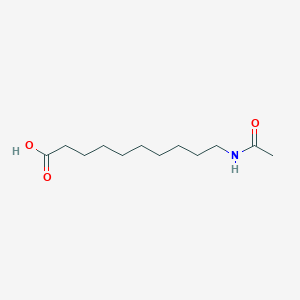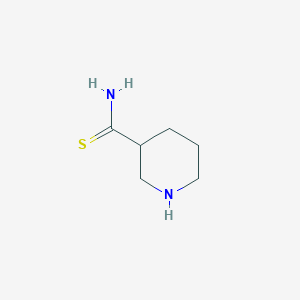
But-3-en-2-ylhydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N2 It is a derivative of hydrazine, featuring a butenyl group attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-3-en-2-ylhydrazine dihydrochloride typically involves the reaction of but-3-en-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Reaction of But-3-en-2-one with Hydrazine Hydrate: The but-3-en-2-one is reacted with hydrazine hydrate under controlled temperature conditions to form but-3-en-2-ylhydrazine.
Formation of Dihydrochloride Salt: The resulting but-3-en-2-ylhydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the reaction between but-3-en-2-one and hydrazine hydrate.
Purification: Employing purification techniques such as crystallization and filtration to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-2-ylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxides and other oxygenated derivatives.
Reduction Products: Reduction results in simpler hydrazine derivatives.
Substitution Products: Substitution reactions produce various substituted hydrazine compounds.
Applications De Recherche Scientifique
But-3-en-2-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of but-3-en-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-2-en-1-ylhydrazine dihydrochloride
- But-3-en-1-ylhydrazine dihydrochloride
- But-2-en-2-ylhydrazine dihydrochloride
Uniqueness
But-3-en-2-ylhydrazine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C4H12Cl2N2 |
|---|---|
Poids moléculaire |
159.05 g/mol |
Nom IUPAC |
but-3-en-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-3-4(2)6-5;;/h3-4,6H,1,5H2,2H3;2*1H |
Clé InChI |
CBUPQHUQBNNGHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)


![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)




